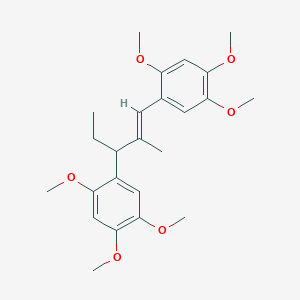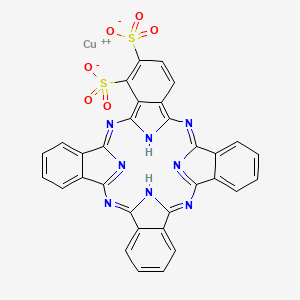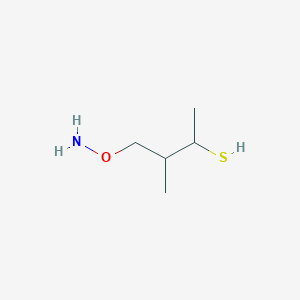
5,5'-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) is a complex organic compound with the molecular formula C24H32O6 It is characterized by its unique structure, which includes two trimethoxybenzene groups connected by a 2-methylpent-1-ene-1,3-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) typically involves the reaction of 1,2,4-trimethoxybenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the 2-methylpent-1-ene-1,3-diyl group. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the 2-methylpent-1-ene-1,3-diyl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzene moieties can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyl-4-methyl-1-pentene: Shares a similar alkyl chain structure but lacks the trimethoxybenzene groups.
4,4’-Dimethyl-2,4-diphenyl-1-butene: Another related compound with a different substitution pattern on the benzene rings.
Uniqueness
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) is unique due to the presence of the trimethoxybenzene groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for various applications compared to its simpler analogs.
Properties
Molecular Formula |
C24H32O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-[(E)-2-methyl-1-(2,4,5-trimethoxyphenyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C24H32O6/c1-9-17(18-12-22(28-6)24(30-8)14-20(18)26-4)15(2)10-16-11-21(27-5)23(29-7)13-19(16)25-3/h10-14,17H,9H2,1-8H3/b15-10+ |
InChI Key |
GGIJVVURVQQPBB-XNTDXEJSSA-N |
Isomeric SMILES |
CCC(C1=CC(=C(C=C1OC)OC)OC)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/C |
Canonical SMILES |
CCC(C1=CC(=C(C=C1OC)OC)OC)C(=CC2=CC(=C(C=C2OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)


![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)









